1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine

Serotonin receptor pharmacology CNS drug discovery Arylpiperazine SAR

Reproducibility failures in CNS receptor pharmacology often stem from regioisomeric impurities in arylpiperazine intermediates. This compound (CAS 1385677-94-0) features a non-interchangeable ortho-nitro and meta-methoxy substitution pattern validated for 5-HT2A/D2 and 5-HT2C assays. - Purity: 97-98% (HPLC) with batch-specific CoA - Conformational landscape constrained by ortho-nitro group for docking validation - Immediate supply: research quantities (mg to g) with ambient shipping

Molecular Formula C17H19N3O3
Molecular Weight 313.35 g/mol
CAS No. 1385677-94-0
Cat. No. B3237293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine
CAS1385677-94-0
Molecular FormulaC17H19N3O3
Molecular Weight313.35 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C17H19N3O3/c1-23-15-6-4-5-14(13-15)18-9-11-19(12-10-18)16-7-2-3-8-17(16)20(21)22/h2-8,13H,9-12H2,1H3
InChIKeyGOIMFKXWRWGUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine: Structural & Pharmacological Profile


1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine (CAS 1385677-94-0, C17H19N3O3, MW 313.35) belongs to the arylpiperazine class of compounds, characterized by a piperazine core substituted with a 3-methoxyphenyl group at the N1 position and a 2-nitrophenyl group at the N4 position. This specific substitution pattern imparts distinct physicochemical and pharmacological properties relevant to central nervous system (CNS) research [1]. As an advanced intermediate, it serves as a strategic building block for the synthesis of novel CNS agents and receptor probes [2]. The compound is available at 97-98% purity with batch-specific analytical certificates, supporting reproducibility in research and development workflows .

Defined 3-methoxy / 2-nitro substitution pattern supports CNS receptor SAR studies
High-purity batch-specific QC reports aid experimental reproducibility
Advanced intermediate for GPCR probe and biased ligand synthesis

Generic Substitution Pitfalls for 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine


The specific ortho-nitro and meta-methoxy substitution pattern on the piperazine scaffold is non-interchangeable with other regioisomers or analogs due to profound effects on receptor binding conformation and functional selectivity [1]. Even subtle shifts in substituent position (e.g., ortho- vs. meta-methoxy or 2-nitro vs. 4-nitro) can reverse functional outcomes from agonism to antagonism at key CNS targets like the 5-HT2C receptor [2]. Furthermore, the 2-nitrophenyl moiety imparts a distinct conformational landscape and electron distribution that directly impacts binding kinetics and metabolic stability [3]. Consequently, using a generic arylpiperazine analog will compromise target engagement, data reproducibility, and the validity of structure-activity relationship (SAR) studies.

Regioisomeric Shift
Meta-methoxy vs. ortho-methoxy substitution may reverse functional outcome at 5-HT2C (agonist vs. antagonist).
Conformational Landscape
Ortho-nitro restricts rotation; para-nitro or unsubstituted analogs may exhibit broader conformer populations, altering binding kinetics.
QC & Purity Variability
Generic arylpiperazine sources may lack defined purity and analytical documentation, introducing assay variability and reproducibility risk.

Evidence-Based Selection Guide for 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine


Positional Isomerism Dictates 5-HT2C Functional Selectivity

The 3-methoxy substitution pattern on the phenyl ring of piperazine derivatives, as found in 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine, is associated with agonist activity at the serotonin 5-HT2C receptor, whereas the 2-methoxy isomer acts as an antagonist [1]. This functional dichotomy has been experimentally confirmed in vitro and in vivo for the parent 1-(3-methoxyphenyl)piperazine (mMPP) versus 1-(2-methoxyphenyl)piperazine (oMPP) [1]. The presence of the 2-nitrophenyl group in the target compound further modulates this activity, but the core meta-methoxy pharmacophore remains a critical determinant of functional bias.

5-HT2C Functional Selectivity
Class-level inference
Meta-methoxy predicted agonist; ortho-methoxy antagonist
Regioisomer may shift 5-HT2C functional response
Based on parent mMPP/oMPP; validate in target compound
Serotonin receptor pharmacology CNS drug discovery Arylpiperazine SAR

Nitro Group Modulates Conformational Flexibility

Density functional theory (DFT) calculations on 1-(2-nitrophenyl)piperazine (NPP) reveal that the ortho-nitro group restricts rotation around the phenyl-piperazine bond, favoring specific low-energy conformers [1]. The most stable conformer (conformer-1) exhibits a distinct spatial orientation of the nitro group relative to the piperazine ring, which is stabilized by intramolecular interactions [1]. In contrast, unsubstituted phenylpiperazines or those with para-nitro substitution display greater conformational freedom, potentially leading to promiscuous receptor binding.

Conformational Restriction
Supporting evidence
Ortho-nitro favors restricted conformer-1 vs. flexible para-nitro/unsubstituted
May improve pharmacophore definition and target selectivity
DFT gas-phase; solvent effects not assessed
Molecular conformation DFT analysis Piperazine derivatives

2-Nitrophenylpiperazine Affinity for Dopamine and Serotonin Receptors

A series of N-(2-nitrophenyl)piperazine derivatives were evaluated for binding affinity to rat dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors [1]. Compound 7c (4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole) exhibited higher affinities for all receptor classes than the clinical comparator clozapine [1]. Importantly, all compounds bearing a benzimidazole group demonstrated a 5-HT2A/D2 binding ratio >1 (pKi values), a hallmark of atypical antipsychotic activity [1]. While the target compound lacks the benzimidazole extension, it retains the core 2-nitrophenylpiperazine pharmacophore that underpins this favorable binding profile.

CNS Receptor Binding Profile
Class-level inference
Derivative 7c showed higher D2/5-HT2A/α1 affinity than clozapine
Scaffold reported to support atypical binding ratio context
Direct target compound data unavailable; class-level extrapolation
Dopamine D2 receptor Serotonin 5-HT2A receptor Atypical antipsychotic

Batch-Specific QC Ensures Reproducibility

1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine is supplied at a standard purity of 97-98% with comprehensive batch-specific analytical documentation, including NMR, HPLC, and GC reports . In contrast, generic arylpiperazine analogs from non-specialized sources often lack rigorous QC, introducing variability that compromises SAR studies and scale-up reproducibility .

Batch Purity & QC
Data to verify
97–98% purity with NMR, HPLC, GC reports
Minimizes assay variability and supports reproducibility
Review batch-specific certificate before critical experiments
Quality control NMR HPLC GC Reproducibility

Research & Industrial Applications for 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine


CNS Drug Discovery: Atypical Antipsychotics and Serotonin Modulators

Leverage the 2-nitrophenylpiperazine core as a privileged scaffold for designing novel atypical antipsychotics with a favorable 5-HT2A/D2 binding ratio. The compound serves as a versatile intermediate for introducing heteroaryl extensions (e.g., benzimidazole) to enhance receptor affinity and functional selectivity [1].

5-HT2C Functional Selectivity Studies

Utilize the meta-methoxy substitution pattern to explore agonist-biased signaling at the 5-HT2C receptor, a target implicated in obesity, anxiety, and addiction. The compound provides a defined pharmacophore for probing structure-activity relationships that differentiate agonist from antagonist profiles [2].

Conformational Analysis & Molecular Modeling of Arylpiperazines

Employ the restricted conformational landscape imposed by the ortho-nitro group to validate computational docking models and molecular dynamics simulations. The compound's well-defined low-energy conformers, as characterized by DFT and NMR studies, offer a robust template for refining receptor-ligand interaction models [3].

Chemical Probe Synthesis for GPCR Validation

Use as a key building block for synthesizing bifunctional probes, photoaffinity labels, or fluorescent ligands targeting dopamine and serotonin GPCRs. The high purity and batch-to-batch consistency ensure reliable probe performance in cellular imaging and biochemical assays .

Application
Selection Property
Validation Focus
CNS receptor probe synthesis
2-Nitrophenylpiperazine scaffold context
Binding & functional selectivity assays
5-HT2C pathway bias research
Meta-methoxy substitution context
Agonist/antagonist profiling
Ligand-receptor modeling
Conformational restriction context
Docking & MD simulation validation
GPCR chemical probe development
High-purity building block
QC verification & reproducibility
Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.